molecular formula C12H13NO2 B184104 1-butyl-1H-indole-2,3-dione CAS No. 4290-91-9

1-butyl-1H-indole-2,3-dione

Cat. No. B184104
CAS RN: 4290-91-9
M. Wt: 203.24 g/mol
InChI Key: POEDHWVTLBLWDA-UHFFFAOYSA-N
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Description

“1-butyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C12H11NO3 . It is an analogue of indole, a class of heterocyclic chemicals .


Synthesis Analysis

The synthesis of indole analogues like “1-butyl-1H-indole-2,3-dione” can be achieved through various methods. One such method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .


Molecular Structure Analysis

The molecular structure of “1-butyl-1H-indole-2,3-dione” has been studied theoretically . Several complexes of “1-butyl-1H-indole-2,3-dione” with lithium, sodium, and potassium cations were optimized at the B3LYP/6-311G(d,p) level . The cation and π interaction has been investigated from different aspects, including interaction energy calculations, charge transfer values, and changes in the aromaticity of the ring upon complexation .


Chemical Reactions Analysis

The chemical reactions involving “1-butyl-1H-indole-2,3-dione” have been studied. For instance, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the synthesis of 1,2,3-trisubstituted indoles . This process is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Scientific Research Applications

Biological Activity

Indole derivatives are known for their biological activities, including potential treatments for cancer cells, microbes, and various disorders in the human body. They exhibit a range of biologically vital properties .

Anti-HIV and Antitubercular Activity

Some novel indolyl derivatives have been studied for their anti-HIV-1 properties through molecular docking studies. Additionally, certain derivatives have shown in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .

Aldose Reductase Inhibitors

Indole-3-carbaldehyde derivatives have been evaluated as inhibitors for aldose reductase (ALR2) and aldehyde reductase (ALR1), enzymes involved in diabetic complications .

Drug Synthesis Precursors

Isatin (1H-indole-2,3-dione) derivatives are important heterocyclic compounds used as precursors for drug synthesis. They also find applications in the dye industry and corrosion prevention .

Therapeutic Potential

Derivatives of 1,3-diazole, which may share structural similarities with your compound, show a wide range of biological activities such as antibacterial, antitumor, antidiabetic, and more .

Plant Hormone Production

Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Indole derivatives are significant due to their diverse biological and clinical applications .

properties

IUPAC Name

1-butylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-2-3-8-13-10-7-5-4-6-9(10)11(14)12(13)15/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEDHWVTLBLWDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364499
Record name 1-butyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-1H-indole-2,3-dione

CAS RN

4290-91-9
Record name 1-Butylisatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4290-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-butyl-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Was made in an analogous fashion to 1-propylindoline-2,3-dione by reacting commercially available isatin (purchased from Fisher Scientific) with 1-bromo-butane (purchased from Fisher Scientific). 1H-NMR δ 7.68 (m, 2H), 7.11 (dd, 1H), 6.90 (d, 1H), 3.72 (t, 2H), 1.65 (q, 2H), 1.41 (m, 2H), 0.97 (t, 3H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MS Yuan, Q Fang, L Ji, WT Yu - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title molecule, C24H26N2O2, has its central C=C double bond placed on an inversion centre, and both indolin-2-one units are coplanar. The three terminal C atoms of the two butyl …
Number of citations: 14 scripts.iucr.org
AA Kadi, NS Al-Shakliah… - Mass Spectrometry …, 2015 - koreascience.kr
N-Alkyl/benzyl substituted isatin derivatives are intermediates and synthetic precursors for the preparation of biological active heterocycles. N-alkyl/benzyl isatins have showed various …
Number of citations: 2 koreascience.kr
A Cenalmor, E Pascual, S Gil-Manso, R Correa-Rocha… - Molecules, 2023 - mdpi.com
Neuroinflammation plays a crucial role in the progression of Alzheimer’s disease and other neurodegenerative disorders. Overactivated microglia cause neurotoxicity and prolong the …
Number of citations: 0 www.mdpi.com
MS Yuan, Q Fang - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C24H26N2O2, the two indol-2-one units, which are connected by a C=C double bond, are almost coplanar with an interplanar angle of 6.8 (1). On cooling from 293 …
Number of citations: 1 scripts.iucr.org
A Ilangovan, G Satish - The Journal of Organic Chemistry, 2014 - ACS Publications
Synthesis of isatin and iodoisatin from 2′-aminoacetophenone was achieved via oxidative amido cyclization of the sp 3 C–H bond using I 2 –TBHP as the catalytic system. The reaction …
Number of citations: 81 pubs.acs.org

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